molecular formula C19H17F3N2O3 B6020100 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide

Katalognummer B6020100
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: GPANDOYPMMXHQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide, also known as TFB-TBOA, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1), which is responsible for the reuptake of glutamate in the brain. TFB-TBOA has been extensively studied in vitro and in vivo, and has shown promising results in the treatment of various neurological disorders.

Wirkmechanismus

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide inhibits the reuptake of glutamate by EAAT1, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to increased excitotoxicity, which can cause neuronal damage and death. However, this compound has also been shown to have neuroprotective effects in certain contexts, which suggests that its mechanism of action is complex and context-dependent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate homeostasis, it has been shown to modulate the activity of various ion channels and receptors, including AMPA receptors, NMDA receptors, and GABA receptors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is its potency and selectivity for EAAT1. This makes it a useful tool for studying the role of EAAT1 in various physiological and pathological contexts. However, this compound also has some limitations. Its effects on other transporters and receptors can complicate the interpretation of experimental results. Additionally, its low solubility and stability can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research involving 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of EAAT1, which could have therapeutic potential in the treatment of various neurological disorders. Another area of interest is the investigation of the neuroprotective effects of this compound, which could have implications for the treatment of stroke and other neurodegenerative diseases. Finally, further research is needed to elucidate the complex mechanisms of action of this compound and its effects on glutamate homeostasis and neuronal function.

Synthesemethoden

The synthesis of 2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethoxy)benzylamine, which is then reacted with 3-pyrrolidinecarboxylic acid to form the intermediate compound. The final step involves the coupling of the intermediate with phenyl isocyanate to form this compound. The overall yield of the synthesis process is around 20%.

Wissenschaftliche Forschungsanwendungen

2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a potent inhibitor of EAAT1, which is responsible for the reuptake of glutamate in the brain. Glutamate is a neurotransmitter that is involved in various physiological processes, including learning and memory. Disruption of glutamate homeostasis has been implicated in the pathophysiology of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Eigenschaften

IUPAC Name

2-oxo-1-phenyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)27-15-8-6-13(7-9-15)12-23-17(25)16-10-11-24(18(16)26)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPANDOYPMMXHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)NCC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.